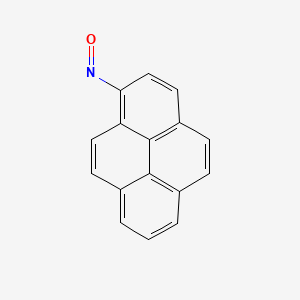
(S)-(2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphoniumchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphoniumchloride is a chemical compound with the molecular formula C23H23ClNO4P It is known for its unique structure, which includes a phosphonium ion and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphoniumchloride typically involves the reaction of triphenylphosphine with a suitable carboxylic acid derivative. One common method is the reaction of triphenylphosphine with (S)-2-bromo-2-((methoxycarbonyl)amino)acetic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphoniumchloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium ion to a phosphine.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the carboxylic acid group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in the formation of esters or amides.
Applications De Recherche Scientifique
(S)-(2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphoniumchloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-(2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphoniumchloride involves its interaction with molecular targets such as enzymes and proteins. The phosphonium ion can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A related compound with a similar phosphonium ion structure.
Phosphonium salts: Other phosphonium salts with different substituents on the phosphonium ion.
Uniqueness
(S)-(2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphoniumchloride is unique due to the presence of both a carboxylic acid group and a phosphonium ion in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research.
Propriétés
Numéro CAS |
96854-29-4 |
|---|---|
Formule moléculaire |
C23H23ClNO4P |
Poids moléculaire |
443.9 g/mol |
Nom IUPAC |
[(2S)-2-carboxy-2-(methoxycarbonylamino)ethyl]-triphenylphosphanium;chloride |
InChI |
InChI=1S/C23H22NO4P.ClH/c1-28-23(27)24-21(22(25)26)17-29(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16,21H,17H2,1H3,(H-,24,25,26,27);1H/t21-;/m1./s1 |
Clé InChI |
PKCGEZQHAGLTNU-ZMBIFBSDSA-N |
SMILES |
COC(=O)NC(C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.[Cl-] |
SMILES isomérique |
COC(=O)N[C@H](C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.[Cl-] |
SMILES canonique |
COC(=O)NC(C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.[Cl-] |
Synonymes |
(2-carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphonium (2-carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphonium chloride 2-CMETP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-[(1R,3R)-3-hydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1218464.png)








